molecular formula C19H28N4O5 B2448728 4-((4-Acetamidophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid CAS No. 1097867-73-6

4-((4-Acetamidophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid

Cat. No. B2448728
CAS RN: 1097867-73-6
M. Wt: 392.456
InChI Key: NEUPCMSCAZEYPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-Acetamidophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid, also known as MPAB, is a synthetic compound that has gained attention in the scientific community for its potential applications in drug discovery and development.

Scientific Research Applications

4-((4-Acetamidophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid has been studied for its potential applications in drug discovery and development. It has been shown to have inhibitory effects on certain enzymes, such as cathepsin B, which is involved in the progression of cancer. 4-((4-Acetamidophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

4-((4-Acetamidophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid works by inhibiting the activity of enzymes such as cathepsin B, which are involved in various cellular processes. This inhibition can lead to a reduction in the progression of cancer and inflammation.
Biochemical and Physiological Effects:
4-((4-Acetamidophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid has been shown to have anti-inflammatory properties, which can lead to a reduction in the symptoms of inflammatory diseases such as rheumatoid arthritis. It has also been shown to have inhibitory effects on the progression of cancer, making it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

4-((4-Acetamidophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid has several advantages for lab experiments, including its ability to inhibit the activity of enzymes such as cathepsin B. However, its use in lab experiments may be limited by its potential toxicity and the need for further research to determine its safety and efficacy.

Future Directions

There are several potential future directions for the study of 4-((4-Acetamidophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid. These include further research into its potential applications in cancer treatment and the development of new drugs based on its structure. Additionally, research into the safety and efficacy of 4-((4-Acetamidophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid in humans is needed before it can be used in clinical trials.

Synthesis Methods

4-((4-Acetamidophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid can be synthesized via a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of 4-aminophenol with acetic anhydride to form 4-acetamidophenol. This compound is then reacted with 4-nitrophenyl chloroformate to form 4-(4-acetamidophenyl)amino-4-oxobutanoic acid. The final step involves the reaction of this compound with 3-morpholinopropylamine to form 4-((4-Acetamidophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid.

properties

IUPAC Name

4-(4-acetamidoanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O5/c1-14(24)21-15-3-5-16(6-4-15)22-18(25)13-17(19(26)27)20-7-2-8-23-9-11-28-12-10-23/h3-6,17,20H,2,7-13H2,1H3,(H,21,24)(H,22,25)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUPCMSCAZEYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Acetamidophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid

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